molecular formula C23H15F3N2O3 B2838515 (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327194-02-4

(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No. B2838515
CAS RN: 1327194-02-4
M. Wt: 424.379
InChI Key: XUKPGQCZAOWSGR-SLMZUGIISA-N
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Description

(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide, also known as TFC-007, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways such as cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. These enzymes and pathways are known to play a crucial role in the development and progression of various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide has been found to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the production of various pro-inflammatory cytokines and growth factors. (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide also induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound that can be easily synthesized in the laboratory. Its potent pharmacological properties make it an attractive candidate for drug development. However, its potential toxicity and side effects need to be thoroughly evaluated before it can be used in clinical trials.

Future Directions

Several future directions can be explored for the development of (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide as a potential therapeutic agent. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide in animal models.
3. Identification of the molecular targets and mechanisms of action of (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide in various diseases.
4. Evaluation of the efficacy and safety of (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide in clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders.
5. Development of novel formulations and delivery systems for (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide to improve its bioavailability and therapeutic efficacy.
In conclusion, (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound that exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and signaling pathways. Its potential therapeutic applications make it an attractive candidate for drug development. However, further research is needed to evaluate its efficacy and safety before it can be used in clinical trials.

Synthesis Methods

The synthesis of (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves the condensation of 3-(trifluoromethoxy)aniline with 2-(2-hydroxyphenyl)benzothiazole in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then coupled with N-phenylisatoic anhydride to obtain the final product.

Scientific Research Applications

(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and signaling pathways.

properties

IUPAC Name

N-phenyl-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O3/c24-23(25,26)31-18-11-6-10-17(14-18)28-22-19(13-15-7-4-5-12-20(15)30-22)21(29)27-16-8-2-1-3-9-16/h1-14H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKPGQCZAOWSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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